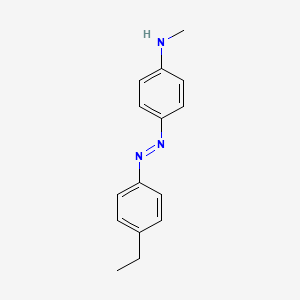
p-(4-Ethylphenylazo)-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(4-Ethylphenylazo)-N-methylaniline: is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound has a structure where an ethyl group is attached to the phenyl ring, and a methylaniline group is connected through the azo linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(4-Ethylphenylazo)-N-methylaniline typically involves the diazotization of p-ethylaniline followed by coupling with N-methylaniline. The reaction conditions generally include:
Diazotization: p-Ethylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-methylaniline in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods: Industrial production of azo compounds often involves similar steps but on a larger scale with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Azo compounds can undergo oxidation reactions, often leading to the formation of nitro compounds.
Reduction: Reduction of azo compounds typically results in the formation of amines. Common reducing agents include sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives or other substituted products depending on the reagent used.
Scientific Research Applications
Chemistry:
Dyes and Pigments: p-(4-Ethylphenylazo)-N-methylaniline is used in the synthesis of azo dyes, which are widely used in textile and printing industries due to their bright colors and stability.
Analytical Chemistry: Azo compounds are used as indicators in various titrations and analytical procedures.
Biology and Medicine:
Biological Staining: Azo dyes are used in histology and microbiology for staining tissues and microorganisms.
Pharmaceuticals: Some azo compounds have been investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry:
Plastics and Polymers: Azo compounds are used as colorants in plastics and polymer industries.
Cosmetics: Used in the formulation of hair dyes and other cosmetic products.
Mechanism of Action
The mechanism of action of p-(4-Ethylphenylazo)-N-methylaniline primarily involves its interaction with molecular targets through the azo linkage. The compound can undergo various chemical transformations, influencing its reactivity and interaction with biological systems. The azo group can be reduced to form amines, which can further interact with cellular components, potentially leading to biological effects.
Comparison with Similar Compounds
- p-(4-Methylphenylazo)-N-methylaniline
- p-(4-Chlorophenylazo)-N-methylaniline
- p-(4-Nitrophenylazo)-N-methylaniline
Comparison:
- p-(4-Ethylphenylazo)-N-methylaniline has an ethyl group, which can influence its solubility and reactivity compared to other similar compounds with different substituents.
- The presence of different substituents (methyl, chloro, nitro) can significantly alter the electronic properties and reactivity of the azo compound, making each unique in its applications and behavior.
Properties
CAS No. |
55398-27-1 |
|---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
4-[(4-ethylphenyl)diazenyl]-N-methylaniline |
InChI |
InChI=1S/C15H17N3/c1-3-12-4-6-14(7-5-12)17-18-15-10-8-13(16-2)9-11-15/h4-11,16H,3H2,1-2H3 |
InChI Key |
GEFRFCYQDJSSHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















